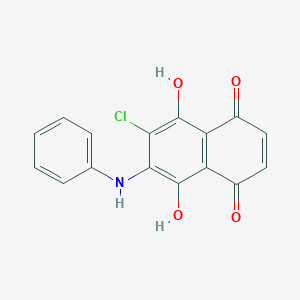![molecular formula C17H13IN8O4 B11051768 N-(4-{5-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide CAS No. 956786-62-2](/img/structure/B11051768.png)
N-(4-{5-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{5-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a complex organic compound with a fascinating structure. Let’s break it down:
Core Structure: The compound consists of an acetamide group (CH₃CONH-) linked to two aromatic rings.
Functional Groups:
Vorbereitungsmethoden
The synthetic routes for this compound involve several steps. While I don’t have specific data on its industrial production, here’s a general outline:
- Formation of the 1,2,4-oxadiazole ring:
- Start with appropriate precursors (e.g., hydrazine derivatives and carboxylic acids).
- Cyclization under suitable conditions leads to the formation of the 1,2,4-oxadiazole ring.
- Introduction of the 4-nitro-1H-pyrazole group:
- React the 1,2,4-oxadiazole compound with a suitable pyrazole derivative.
- Nitrate the resulting intermediate to introduce the nitro group.
- Iodination and Acetylation:
- Introduce the 4-iodo-1H-pyrazole-methyl group via iodination.
- Finally, acetylate the amine group to form the acetamide.
Analyse Chemischer Reaktionen
Reactivity: The compound can undergo various reactions due to its functional groups.
Common Reagents and Conditions:
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry:
Biological Studies:
Wirkmechanismus
- The compound likely exerts its effects by interacting with specific molecular targets (e.g., enzymes, receptors, or proteins).
- Further studies are needed to elucidate the precise mechanisms.
Vergleich Mit ähnlichen Verbindungen
- While I don’t have a direct list of similar compounds, researchers would compare this compound’s structure, reactivity, and biological activities with related molecules.
Remember that this compound’s uniqueness lies in its intricate combination of functional groups, making it a promising candidate for further exploration in various scientific fields .
Eigenschaften
CAS-Nummer |
956786-62-2 |
|---|---|
Molekularformel |
C17H13IN8O4 |
Molekulargewicht |
520.2 g/mol |
IUPAC-Name |
N-[4-[5-[(4-iodopyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]-2-(4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C17H13IN8O4/c18-12-5-19-24(7-12)10-16-22-17(23-30-16)11-1-3-13(4-2-11)21-15(27)9-25-8-14(6-20-25)26(28)29/h1-8H,9-10H2,(H,21,27) |
InChI-Schlüssel |
KNUBNAQJHJWJAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CN3C=C(C=N3)I)NC(=O)CN4C=C(C=N4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-dimethyl-6-[(phenylsulfanyl)methyl][1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B11051691.png)
![11-methyl-6-(3-methylthiophen-2-yl)-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione](/img/structure/B11051695.png)
![N-(3,4-dichlorophenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B11051699.png)
![N-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11051702.png)
![ethyl 1-[2-(methylamino)-2-oxoethyl]-1H-indazole-3-carboxylate](/img/structure/B11051734.png)
![5-[(2-fluorophenoxy)methyl]-2H-tetrazole](/img/structure/B11051739.png)

![5-Cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11051745.png)
![5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11051747.png)

![N-(3-cyano-4,5-dimethylthiophen-2-yl)-N'-[3-(2-methyl-1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B11051757.png)
![3-{4-[2-(3-Fluorophenyl)ethyl]piperidin-1-yl}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11051762.png)
